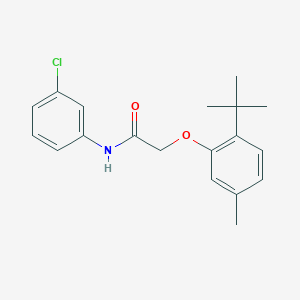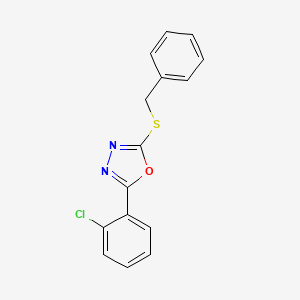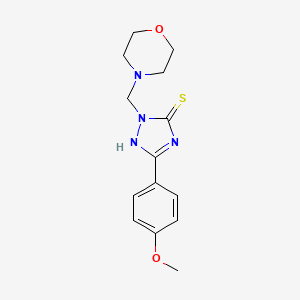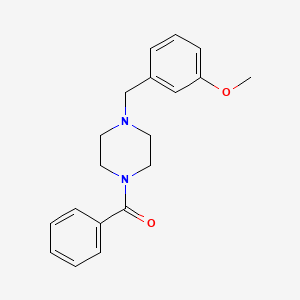
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.1339066 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bond Studies in Substituted Compounds : Research by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides highlighted the role of hydrogen bonding in the molecular structure and behavior of similar compounds. The study utilized techniques such as FAB mass spectrometry, IR, and NMR spectroscopy to characterize these compounds and demonstrated the formation of intra- and intermolecular hydrogen bonds in solution, establishing the electronic behavior of these bonds through NBO studies (Romero & Margarita, 2008).
Chemoselective Acetylation Using Immobilized Lipase : A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrated the utility of immobilized enzymes in the synthesis of complex organic compounds. This research could provide insights into enzymatic processes and their optimization for the synthesis of related acetamide derivatives (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides : Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes by Coleman et al. (2000) provides insights into the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. Understanding the metabolism of such compounds is crucial for assessing their safety and environmental impact (Coleman et al., 2000).
Antioxidant Activities of Phenols and Catechols : A study by Barclay et al. (1999) explored the hydrogen atom-donating activities of various phenolic compounds, including 2,6-di-tert-butyl-4-methylphenol, and their role as antioxidants. Such research highlights the potential of tert-butyl-substituted phenolic compounds in antioxidant applications, which could be relevant for the development of pharmaceuticals and protective agents (Barclay et al., 1999).
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study on the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities by Rani et al. (2014) involved the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This research underscores the pharmaceutical applications of acetamide derivatives in treating various conditions (Rani et al., 2014).
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-8-9-16(19(2,3)4)17(10-13)23-12-18(22)21-15-7-5-6-14(20)11-15/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRPZCGVXHPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)
